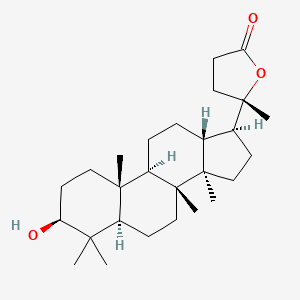

3-Epicabraleahydroxylactone

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21+,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDUWGQSZYSNEY-BWNRNTQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Phytochemical Investigations of Camellia japonica and Related Taxa

The seed oil of Camellia japonica L., a member of the Theaceae family, is a known source of 3-Epicabraleahydroxylactone. The isolation of this compound is intrinsically linked to the analysis of the nonsaponifiable lipid fraction of the oil, which is rich in various triterpenoids.

The initial step in the isolation of this compound from Camellia japonica involves the extraction of the fixed oil from the seeds. This is typically followed by saponification of the oil to separate the fatty acid esters from the nonsaponifiable matter. The nonsaponifiable lipid (NSL) fraction, containing the triterpenoids, is then subjected to further fractionation.

General strategies for the extraction and fractionation of triterpenoids from Camellia species often involve the following steps:

Solvent Extraction: The plant material (in this case, seeds or seed cake) is extracted with an organic solvent such as methanol or ethanol.

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.

Saponification: For oil-rich sources, the extracted oil is treated with a strong base (like potassium hydroxide) to hydrolyze the triglycerides into glycerol and fatty acid salts (soap). The nonsaponifiable components, including triterpenoids, can then be extracted from the aqueous-alcoholic solution with a nonpolar solvent like diethyl ether or hexane.

In the specific case of isolating this compound, the focus is on the careful separation of the complex mixture of triterpenoids found within the NSL fraction of the seed oil.

Following initial fractionation, the enriched triterpenoid (B12794562) fraction is subjected to various chromatographic techniques to isolate individual compounds. The purification of this compound from the nonsaponifiable lipids of Camellia japonica seed oil involves a multi-step chromatographic process.

High-performance liquid chromatography (HPLC) is a key technique used in the final purification stages. While the specific parameters for the isolation of this compound are not extensively detailed in all literature, the general approach for triterpenoid separation from Camellia involves:

Column Chromatography: The crude fraction is often first passed through a silica (B1680970) gel column, with solvents of increasing polarity used for elution. This allows for the separation of compounds into groups with similar polarities.

Preparative Thin-Layer Chromatography (PTLC): This technique can be used for further separation of the fractions obtained from column chromatography.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly employed for the final purification of triterpenoids. This technique separates compounds based on their hydrophobicity.

The successful isolation of this compound relies on the sequential application of these chromatographic methods to resolve it from other structurally similar triterpenoids present in the extract.

Occurrence in Aglaia Species (Meliaceae)

The genus Aglaia, belonging to the Meliaceae family, is another significant source of this compound. Phytochemical studies on several species within this genus have led to the successful isolation and identification of this compound.

Research on the stembark of Aglaia argentea has resulted in the isolation of this compound. The isolation process from this plant material typically involves the following key steps:

Extraction: The dried and powdered stembark is extracted with a solvent such as n-hexane or methanol.

Fractionation: The resulting crude extract is then subjected to vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several fractions.

Purification: The fractions containing the target compound are further purified using repeated column chromatography on silica gel, often with a more refined solvent gradient system.

The structure of the isolated this compound from Aglaia argentea is confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with previously reported data.

This compound has also been identified as a constituent of the bark of Aglaia crassinervia. In a study focused on activity-guided fractionation of a chloroform-soluble partition of a methanolic extract of the bark, this compound was isolated alongside several other known and new triterpenoids. The isolation process involved chromatographic separation techniques to purify the individual compounds from the complex extract.

Distribution in Other Plant Genera Known for Triterpenoid Production

The occurrence of this compound and its close analogue, cabraleahydroxylactone, is not limited to the Dysoxylum genus. Investigations into other genera, particularly within the Meliaceae family, have revealed their presence, highlighting a broader distribution.

The Aglaia genus, also a member of the Meliaceae family, is a significant source of these compounds. nih.govbohrium.com Specifically, 3-epi-cabraleahydroxylactone has been isolated from the stembark of Aglaia argentea and Aglaia angustifolia. bohrium.com Furthermore, cabraleahydroxylactone has been identified in the leaves of Aglaia exima, Aglaia crassinervia, and Aglaia perviridis. nih.govresearchgate.net This recurring presence within the Meliaceae family underscores a conserved biosynthetic capability for producing this particular dammarane (B1241002) skeleton.

Beyond the Meliaceae family, this compound has also been isolated from the seed oil of Camellia japonica, a member of the Theaceae family. This finding is noteworthy as it extends the known distribution of this compound to a different plant order, suggesting that the genetic and enzymatic machinery for its production may be more widespread than previously thought.

Table 2: Documented Plant Sources of this compound and Cabraleahydroxylactone

| Compound Name | Plant Species | Plant Family |

|---|---|---|

| This compound | Aglaia argentea | Meliaceae |

| This compound | Aglaia angustifolia | Meliaceae |

| This compound | Camellia japonica | Theaceae |

| Cabraleahydroxylactone | Dysoxylum tpongense | Meliaceae |

| Cabraleahydroxylactone | Aglaia exima | Meliaceae |

| Cabraleahydroxylactone | Aglaia crassinervia | Meliaceae |

| Cabraleahydroxylactone | Aglaia perviridis | Meliaceae |

Biosynthetic Pathways and Precursor Chemistry

Mevalonate and Non-Mevalonate Pathways in Triterpenoid (B12794562) Biogenesis

Higher plants utilize two distinct and spatially separate pathways to generate IPP and DMAPP. nih.gov

The Mevalonate (MVA) pathway , primarily operating in the cytoplasm and endoplasmic reticulum, is the principal route for the biosynthesis of sesquiterpenes and triterpenoids. researchgate.net This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the reduction of HMG-CoA to mevalonic acid. researchgate.net Subsequent phosphorylation and decarboxylation steps yield IPP. acs.org Transcriptomic studies in the genus Camellia, the source of 3-Epicabraleahydroxylactone, indicate that the MVA pathway is the dominant route for triterpene saponin (B1150181) biosynthesis. nih.govnih.govnih.gov

The Non-Mevalonate Pathway , also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, is localized within the plastids. nih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov This pathway is typically responsible for producing the precursors for smaller terpenes like monoterpenes and diterpenes, as well as carotenoids. mdpi.com While cross-talk between the MVA and MEP pathways can occur, the biosynthesis of triterpenoid skeletons, including the dammarane (B1241002) scaffold of this compound, is overwhelmingly attributed to the MVA pathway. nih.gov

| Feature | Mevalonate (MVA) Pathway | Non-Mevalonate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytoplasm, Endoplasmic Reticulum | Plastids |

| Primary Precursors | Acetyl-CoA (x3) | Pyruvate, Glyceraldehyde 3-Phosphate |

| Key Regulatory Enzyme | HMG-CoA Reductase (HMGR) | DXP Synthase (DXS) |

| Primary Products | Sesquiterpenes, Triterpenes, Sterols | Monoterpenes, Diterpenes, Carotenoids |

| Relevance to this compound | Direct precursor pathway | Indirect, potential for metabolic cross-talk |

Enzymatic Transformations in Dammarane Skeleton Formation

The formation of the characteristic tetracyclic dammarane skeleton is a critical stage in the biosynthesis of this compound. This process begins with the head-to-head condensation of two farnesyl diphosphate (B83284) (FPP) molecules, a reaction catalyzed by squalene synthase (SS) to produce the C30 precursor, squalene. biorxiv.org

Next, squalene epoxidase (SE) introduces an epoxide ring at the C2-C3 position of squalene, forming 2,3-oxidosqualene (B107256). biorxiv.org This epoxidation is a crucial activation step for the subsequent cyclization. The final step in forming the foundational skeleton is catalyzed by a specific oxidosqualene cyclase (OSC) . For dammarane-type triterpenoids, this enzyme is dammarenediol-II synthase (DS) . biorxiv.orgnih.gov This enzyme orchestrates a complex cascade of ring closures of 2,3-oxidosqualene to produce the dammarane cation, which is then quenched to form dammarenediol II, the parent scaffold for a vast array of dammarane-type triterpenoids. biorxiv.orgmdpi.com

Hypothesized Biosynthetic Route to this compound

While the complete biosynthetic pathway for this compound has not been fully elucidated experimentally, a scientifically robust route can be hypothesized based on the principles of triterpenoid chemistry and the identification of co-occurring compounds in its natural source, Camellia japonica. The likely precursor is dammarenediol II.

The biosynthesis is initiated when dammarenediol-II synthase binds 2,3-oxidosqualene in a specific chair-chair-chair conformation. mdpi.com The enzyme protonates the epoxide, triggering a concerted cyclization reaction that forms the A, B, and C rings, leading to a protosteryl cation. A subsequent rearrangement and a final cyclization event form the five-membered D-ring, characteristic of the dammarane skeleton. This results in the formation of a transient dammarenyl cation intermediate.

Following the formation of the dammarenediol II skeleton, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, are required. nih.gov These enzymes are responsible for regio- and stereospecific hydroxylations of the triterpene backbone. nih.gov

For the formation of this compound, whose structure is (20S)-3beta-hydroxy-25,26,27-trisnordammaran-24,20-olide, the side chain of dammarenediol II must undergo significant oxidative modification. mdpi.com It is hypothesized that specific CYP450 enzymes catalyze hydroxylations on the side chain. Subsequent oxidative cleavage reactions, also likely mediated by CYP450s, would remove three carbon atoms (C-25, C-26, and C-27). mdpi.com The resulting C-24 carboxyl group then undergoes intramolecular esterification with the existing C-20 hydroxyl group to form the stable five-membered lactone ring (an olide).

The "epi" prefix in the common name suggests a stereochemical inversion relative to a parent compound. Dammarenediol II, the product of the initial cyclization, possesses a 3β-hydroxyl group. The formally identified structure of this compound is also a 3β-hydroxy compound. mdpi.com The "epi" designation likely refers to its relationship with cabraleahydroxylactone, which would possess a 3α-hydroxyl group. The formation of the 3β-epimer could proceed directly from the 3β-hydroxy dammarenediol II without an epimerization step. Alternatively, if a 3α-hydroxy intermediate were formed, the conversion to the 3β configuration would require an enzymatic epimerization, likely proceeding through an oxidation-reduction mechanism involving a 3-keto intermediate catalyzed by specific dehydrogenases and reductases.

Transcriptomic and Proteomic Insights into Triterpenoid Biosynthesis in Source Plants

Genomic and transcriptomic analyses of plants from the genus Camellia provide strong evidence for the genetic machinery required to produce this compound. Transcriptome studies of Camellia sinensis, Camellia oleifera, and Camellia sasanqua have identified numerous genes involved in triterpenoid biosynthesis. nih.govmdpi.commdpi.com

These studies confirm high expression levels of genes for key MVA pathway enzymes, such as HMGS and HMGR, in tissues where triterpenoids accumulate. nih.govnih.gov Crucially, multiple genes for oxidosqualene cyclases (OSCs) have been identified, including a functional dammarenediol-II synthase in C. sasanqua, providing the genetic basis for the formation of the required skeleton. acs.orgnih.gov

Furthermore, these genomes contain large families of CYP450 and UDP-glycosyltransferase (UGT) genes. mdpi.com Widespread expression of CYP450 genes, particularly from the CYP716 family known for modifying triterpene scaffolds, has been observed. nih.gov These gene families represent a rich pool of candidate enzymes responsible for the specific oxidative steps—hydroxylations, side-chain cleavage, and potential epimerization—necessary to convert dammarenediol II into this compound. nih.gov Proteomic analyses have further confirmed the presence of these key enzymes, such as chalcone (B49325) synthase and other proteins related to secondary metabolism, in developing Camellia leaves.

Chemical Synthesis and Semi Synthetic Transformations

Synthetic Methodologies for Dammarane (B1241002) Triterpenoid (B12794562) Frameworks

The dammarane framework is a tetracyclic triterpene structure that serves as the core of numerous natural products, including ginsenosides. wikipedia.org Its synthesis is a significant challenge due to the presence of multiple stereocenters and a complex, fused-ring system. In nature, these skeletons are produced with remarkable efficiency and stereocontrol by enzymes called oxidosqualene cyclases (OSCs), which catalyze the cyclization of 2,3-oxidosqualene (B107256). rsc.orgfrontiersin.org

The total synthesis of dammarane-type triterpenoids is a formidable task that requires sophisticated strategies to assemble the polycyclic core. While a specific total synthesis for 3-Epicabraleahydroxylactone is not prominently detailed in the literature, approaches to the general dammarane skeleton provide a blueprint. These strategies often involve:

Convergent Strategies: Assembling smaller, complex fragments of the molecule separately before joining them together in the later stages of the synthesis.

Cascade Reactions: Mimicking the biosynthetic pathway, where a single reaction initiates a series of bond-forming events to rapidly build molecular complexity. This can involve polyene cyclizations initiated by a Lewis acid.

Annulation Reactions: Stepwise construction of the rings (A, B, C, and D) using well-established chemical reactions such as the Diels-Alder reaction, Robinson annulation, or various transition-metal-catalyzed cyclizations. researchgate.net

The overarching goal is to construct the tetracyclic system with the correct substituents and stereochemistry, which can then be elaborated to the final natural product.

Table 1: Key Synthetic Strategies for Polycyclic Triterpenoid Frameworks

| Strategy | Description | Key Reactions | Relevance to Dammarane Synthesis |

|---|---|---|---|

| Biomimetic Polyene Cyclization | An acyclic polyene precursor is treated with a catalyst (often a Lewis acid) to initiate a cascade of cyclizations, forming multiple rings in one step. | Cation-π cyclizations, Nazarov cyclization | Aims to replicate the natural efficiency of OSCs in forming the tetracyclic core. |

| Stepwise Annulation | Rings are built sequentially onto a pre-existing core. | Diels-Alder, Robinson Annulation, Michael Addition | Offers more control over the formation of each ring and its stereochemistry. researchgate.net |

| Intramolecular Reactions | Key ring-closing steps are performed on a single precursor molecule. | Intramolecular Aldol, Heck, or McMurry reactions | Effective for forming specific rings within the dammarane structure. |

Achieving the correct three-dimensional arrangement of atoms is arguably the most critical challenge in synthesizing dammarane triterpenoids. rijournals.com The dammarane skeleton has up to nine stereogenic centers, making stereochemical control paramount. nih.gov Key strategies include:

Substrate Control: Using the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the synthetic intermediate to guide the formation of new stereocenters. The auxiliary is removed later in the synthesis. researchgate.net

Asymmetric Catalysis: Employing chiral catalysts (e.g., chiral metal complexes or organocatalysts) to favor the formation of one enantiomer or diastereomer over others. researchgate.net

Conformational Control: Exploiting the rigid chair-like transition states of six-membered rings to predict and control the stereochemical outcome of reactions, such as intramolecular additions. researchgate.net

In nature, OSCs exert exquisite control over the stereochemistry of the cyclization cascade, severely limiting the accessible stereochemical space. nih.gov Synthetic chemists aim to replicate this level of precision through these varied strategies to access specific stereoisomers. nih.govresearchgate.net

Derivatization and Analog Generation of this compound

Once the core structure is obtained, either through isolation from natural sources like Camellia japonica oil or through total synthesis, derivatization can be performed to explore its chemical space and biological activity. nih.gov this compound possesses two key functional groups amenable to modification: a hydroxyl (-OH) group at the C-3 position and a lactone (cyclic ester) ring.

Functional group interconversions allow for the transformation of the native hydroxyl and lactone moieties into other functionalities. vanderbilt.edu

Hydroxyl Group: The C-3 hydroxyl group can be oxidized to a ketone (3-oxo derivative). This ketone can then be subjected to reduction with various reagents to potentially yield diastereomers of the original alcohol.

Lactone Group: The lactone can be reduced to a diol using strong reducing agents like lithium aluminum hydride. This opens the lactone ring and provides two new hydroxyl groups for further modification.

Given the presence of multiple reactive sites, protection-deprotection strategies are essential. For instance, to selectively modify the lactone, the C-3 hydroxyl group would first be "protected" with a chemical group (e.g., a silyl ether) that is stable to the reaction conditions. After the desired modification on the lactone is complete, the protecting group is removed to restore the C-3 hydroxyl group.

Modification of the C-3 hydroxyl group is a common strategy for creating analogs of triterpenoids.

Ester Derivatives: The hydroxyl group can be readily converted to an ester through reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base. For example, succinyl derivatives of related dammarane triterpenoids have been synthesized and shown to be potent inhibitors of certain viral proteases. nih.gov This suggests that creating ester derivatives of this compound could be a fruitful avenue for generating new bioactive compounds.

Ether Derivatives: Synthesis of ether derivatives can be achieved by reacting the hydroxyl group with an alkyl halide under basic conditions (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups at the C-3 position.

Table 2: Examples of Dammarane Triterpenoid Derivatization

| Parent Compound Class | Reagents/Conditions | Derivative Type | Potential Functional Outcome | Reference |

|---|---|---|---|---|

| Dammarane Diols | Succinic anhydride, pyridine | Mono- and Di-succinyl esters | Increased polarity, potential protease inhibition | nih.gov |

| Dammarane Diols | Acetic anhydride, pyridine | Acetate esters | Protection of hydroxyl groups, altered lipophilicity | N/A |

Regioselectivity refers to the ability to chemically alter one specific region or functional group of a molecule in the presence of other similar or reactive groups. In the context of this compound, the primary challenge is achieving selectivity between the C-3 hydroxyl group and the lactone.

Steric Hindrance: The hydroxyl group at C-3 and the lactone are in different chemical environments. The steric hindrance around each site can be exploited. Reagents with significant steric bulk may react preferentially with the less hindered site.

Electronic Effects: The reactivity of the functional groups can be tuned by adjusting reaction conditions (e.g., pH, solvent, catalyst) to favor reaction at one site over the other. For instance, under carefully controlled basic conditions, the more acidic C-3 hydroxyl group could be deprotonated and reacted selectively over the lactone.

While specific regioselective modifications on this compound are not extensively documented, the principles of physical organic chemistry provide a roadmap for how such selective transformations could be achieved.

Exploration of Bioinspired Synthetic Pathways

The biosynthesis of limonoids, including this compound, is believed to originate from tetracyclic triterpenoid precursors such as tirucallane or euphane. These precursors undergo a series of oxidative modifications, including cleavage and rearrangement of the carbon skeleton, to afford the diverse array of known limonoid structures. Bioinspired synthetic efforts aim to replicate these transformations in a laboratory setting, offering a potentially more efficient and stereoselective route to the target molecule.

A central theme in the bioinspired synthesis of complex terpenoids is the use of polyolefin cyclization cascades. These reactions, often initiated by an acid catalyst, mimic the enzymatic cyclization of acyclic precursors like squalene in nature. While a direct polycyclization approach to the core of this compound has not been explicitly reported, this strategy remains a cornerstone of biomimetic terpenoid synthesis and could be envisioned as a plausible route to a key intermediate.

More targeted bioinspired approaches focus on specific transformations that are thought to occur late in the biosynthetic pathway. One such transformation is the oxidative cleavage of a precursor ring system to form the characteristic lactone moiety. A biomimetic counterpart to this process is the Baeyer-Villiger oxidation, which can convert a cyclic ketone into a lactone. nih.govnih.gov The regioselectivity of this reaction can be influenced by the substitution pattern of the ketone, providing a potential avenue for the controlled formation of the hydroxylactone ring found in this compound.

Furthermore, the stereochemistry at the C-3 position is a critical feature of this compound. Nature often employs enzymes, such as hydroxylases, to introduce hydroxyl groups with high stereospecificity. nih.gov In a biomimetic context, chemists may utilize chiral catalysts or auxiliaries to achieve a similar level of control. The enzymatic hydroxylation of terpenoid skeletons has been demonstrated, showcasing the potential for biocatalytic methods to effect specific and selective oxidations at positions that are often challenging to address with traditional chemical reagents. nih.govnih.govresearchgate.net

Recent research into the biosynthesis of other complex natural products has highlighted the power of biomimetic cascade reactions, where a single synthetic operation can trigger a series of transformations to rapidly build molecular complexity. nih.gov For instance, a bioinspired Diels-Alder reaction followed by an intramolecular Prins reaction and cycloetherification has been used to construct multiple rings and stereocenters in a single step. nih.gov Such strategies, which mimic the efficiency of enzymatic processes, hold significant promise for the future synthesis of this compound and its analogues.

The exploration of bioinspired synthetic pathways not only provides potential routes to complex natural products but also offers valuable insights into the underlying biosynthetic logic. By mimicking nature's strategies, chemists can develop more elegant and efficient syntheses while simultaneously deepening our understanding of how these intricate molecules are assembled in living organisms.

Structure Activity Relationship Sar Investigations

Comparative SAR with Other Dammarane (B1241002) Triterpenoids and Their Derivatives

Scaffolding Effects on Target Engagement

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings, data tables, or detailed structure-activity relationship (SAR) investigations for the compound "3-Epicabraleahydroxylactone." Consequently, a detailed analysis of its scaffolding effects on target engagement is not possible at this time.

General principles of medicinal chemistry and SAR studies suggest that the lactone core of such a molecule would serve as a critical scaffold. Modifications to this central ring system, as well as to any substituent groups, would be expected to influence its binding affinity and selectivity for biological targets. However, without specific experimental data on this compound and its analogs, any discussion of its scaffolding effects would be purely speculative and fall outside the scope of this evidence-based article.

Further research, including the synthesis of this compound and a library of its derivatives, followed by biological screening and structural biology studies, would be required to elucidate the specific scaffolding effects on target engagement.

Mechanistic Biological Investigations

Molecular and Cellular Mechanisms of Epstein-Barr Virus (EBV) Activation Inhibition

3-Epicabraleahydroxylactone, a triterpenoid (B12794562) compound, has been identified for its inhibitory effects on the activation of the Epstein-Barr virus (EBV) oup.comscribd.com. EBV is a human herpesvirus that can establish lifelong latent infections and is associated with various malignancies. The reactivation of EBV from its latent state to the lytic cycle is a critical process in the pathogenesis of these diseases. The mechanisms by which compounds like this compound disrupt this process are a subject of significant scientific inquiry.

The inhibitory action of this compound on EBV activation suggests an interference with the viral life cycle oup.comoup.com. While the precise stage of interruption by this specific compound is not fully elucidated, the broader class of triterpenoids is known to affect various phases of viral propagation, including infection, replication, and the release of viral particles from host cells oup.com. Antiviral compounds can block specific enzymes or steps essential for the viral replication cycle researchgate.net. For many viruses, this cycle involves adsorption to the host cell, internalization, release of the viral genome, replication of genetic material, assembly of new viral particles, and finally, release from the host cell researchgate.net. It is plausible that this compound acts on one or more of these critical steps to prevent the full activation and proliferation of EBV.

Table 1: Potential Mechanisms of EBV Inhibition by Triterpenoids

| Viral Cycle Stage | Potential Mechanism of Interference |

| Attachment & Entry | Blocking of viral glycoproteins required for binding to host cell receptors. |

| Genome Replication | Inhibition of viral DNA polymerase or other enzymes essential for DNA synthesis. |

| Gene Expression | Downregulation of immediate-early genes (e.g., BZLF1) that trigger the lytic cascade. |

| Viral Particle Assembly | Interference with the formation of new viral capsids or the packaging of viral DNA. |

| Viral Release | Impeding the budding or lysis process through which new virions exit the host cell. |

The reactivation of EBV from latency is intricately linked to various host cell signaling pathways. Viruses often manipulate these pathways to create a favorable environment for their replication nih.gov. Although the specific signaling cascades targeted by this compound have not been detailed, research on other natural compounds provides insight into potential mechanisms. For instance, the tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) has been shown to inhibit EBV spontaneous lytic infection by suppressing the activation of the MEK/ERK1/2 and PI3-K/Akt signaling pathways nih.gov. These pathways are crucial for the transcription of key EBV lytic genes like BZLF1 and BMRF1 nih.gov.

Furthermore, various cellular factors and signaling pathways, such as the Hippo signaling effectors (YAP/TAZ), hypoxia-inducible factor (HIF-1α), and NF-κB, are known to regulate EBV reactivation frontiersin.orgresearchgate.net. The viral chemokine receptor US28, encoded by human cytomegalovirus (HCMV), also plays a role in viral reactivation by activating MAPK and RhoA signal transduction pathways nih.gov. It is conceivable that this compound exerts its inhibitory effect by modulating one or more of these host cell signaling pathways, thereby preventing the initiation of the EBV lytic cascade. However, specific studies are required to confirm the precise molecular targets of this compound within these complex networks.

Cellular and Molecular Mechanisms of Antiproliferative and Cytotoxic Effects

While this compound has been noted for its anti-EBV activity, detailed investigations into its antiproliferative and cytotoxic effects against cancer cells are not extensively documented in the available literature. However, the mechanisms by which other natural compounds, particularly other lactones and terpenoids, exert such effects can provide a framework for potential modes of action. These mechanisms often involve the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and inhibition of new blood vessel formation (angiogenesis) nih.govmdpi.com.

Apoptosis is a regulated process of cell suicide that is essential for eliminating damaged or cancerous cells. Many natural compounds exert their anticancer effects by triggering this process mdpi.comnih.gov. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death plos.org.

Studies on other sesquiterpene lactones, such as alantolactone and isoalantolactone, show they induce apoptosis by targeting multiple cellular signaling pathways that are often deregulated in cancer nih.gov. For example, the natural compound vernodalin was found to induce apoptosis in human breast cancer cells by activating initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7) plos.org. Similarly, piperine induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway, which is critical for cell survival mdpi.com. The process often involves the modulation of Bcl-2 family proteins, where pro-apoptotic proteins like Bax are upregulated and anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria mdpi.comnih.gov. While it is plausible that this compound could induce apoptosis through similar mechanisms, direct experimental evidence is needed for confirmation.

Table 2: Key Molecular Targets in Apoptosis Pathways Modulated by Natural Compounds

| Protein Family/Molecule | Function in Apoptosis | Common Modulation by Natural Compounds |

| Caspase-8 | Initiator caspase in the extrinsic pathway. | Activation |

| Caspase-9 | Initiator caspase in the intrinsic pathway. | Activation |

| Caspase-3/7 | Executioner caspases that cleave cellular substrates. | Activation |

| Bcl-2 | Anti-apoptotic protein; prevents mitochondrial outer membrane permeabilization. | Downregulation |

| Bax | Pro-apoptotic protein; promotes mitochondrial outer membrane permeabilization. | Upregulation |

| Cytochrome c | Released from mitochondria to activate caspase-9. | Increased cytosolic levels |

| PI3K/Akt Pathway | A key cell survival signaling pathway. | Inhibition |

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. The cell cycle is a series of events that leads to cell division and replication, controlled by proteins such as cyclins and cyclin-dependent kinases (CdKs) mdpi.comnih.gov. A common strategy for anticancer agents is to induce cell cycle arrest, which prevents cancer cells from dividing and can subsequently lead to apoptosis researchgate.net.

Many natural compounds have been shown to cause cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M nih.govnih.gov. For instance, rocaglaol, another natural product, has been shown to induce cell cycle arrest at the G2/M phase in prostate cancer cells researchgate.net. This arrest is often achieved by altering the expression or activity of key cell cycle regulatory proteins. While the specific effects of this compound on cell cycle progression have not been reported, this remains a probable mechanism for any potential antiproliferative activity.

Table 3: Key Regulators of Cell Cycle Progression Targeted by Antiproliferative Compounds

| Regulator | Role in Cell Cycle | Potential Effect of Compound |

| Cyclin D/CDK4/6 | Drives progression through the G1 phase. | Inhibition, leading to G1 arrest. |

| Cyclin E/CDK2 | Promotes the G1 to S phase transition. | Inhibition, leading to G1/S arrest. |

| Cyclin A/CDK2 | Active during the S phase, required for DNA replication. | Inhibition, leading to S phase arrest. |

| Cyclin B/CDK1 | Regulates entry into and progression through mitosis (M phase). | Inhibition, leading to G2/M arrest. |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients mdpi.com. Inhibiting angiogenesis is therefore a key strategy in cancer therapy researchgate.net. The process is tightly regulated by a balance of pro-angiogenic and anti-angiogenic factors. A primary mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) nih.gov.

Many natural compounds, including flavonoids and other triterpenoids, have demonstrated anti-angiogenic properties oup.commdpi.com. Extracts from Cremastra appendiculata, for example, have been shown to possess anti-angiogenic activity researchgate.net. The mechanisms often involve the inhibition of VEGF-induced signaling pathways, which in turn suppresses the proliferation, migration, and tube formation of endothelial cells researchgate.netnih.gov. Some compounds can also induce apoptosis specifically in proliferating endothelial cells grantome.com. Although the anti-angiogenic potential of this compound has not been investigated, it represents another possible avenue through which it could exert anticancer effects.

Table 4: Key Mediators in the Angiogenesis Process

| Mediator | Function | Potential Mechanism of Inhibition |

| VEGF (Vascular Endothelial Growth Factor) | Key pro-angiogenic factor; stimulates endothelial cell proliferation and migration. | Downregulation of expression; sequestration of VEGF protein. |

| VEGFR (VEGF Receptor) | Tyrosine kinase receptor that initiates signaling upon VEGF binding. | Inhibition of receptor activation (phosphorylation). |

| Angiopoietins | Regulate vessel maturation and stability. | Modulation of expression or receptor binding. |

| MMPs (Matrix Metalloproteinases) | Degrade the extracellular matrix, allowing endothelial cells to migrate. | Inhibition of enzyme activity or expression. |

Investigations into Antiviral Activity Beyond EBV

While initial studies on this compound focused on its inhibitory effects against the Epstein-Barr virus (EBV) nih.gov, significant research has been directed towards the broader antiviral properties of the triterpenoid class of compounds against a wide range of other viruses.

Triterpenoids, including pentacyclic and tetracyclic subtypes like oleanane, ursane, lupane, and dammarane (B1241002), are recognized for their extensive range of biological activities, notably their potential as broad-spectrum antiviral agents. researchgate.netnih.gov These natural products have demonstrated inhibitory effects against numerous DNA and RNA viruses. mdpi.com

Examples of this broad-spectrum activity include:

Human Immunodeficiency Virus (HIV): Compounds such as betulinic acid and oleanolic acid have been shown to inhibit HIV-1 replication. mdpi.com Glycyrrhizin, a well-known triterpenoid, can block the adsorption of HIV-1 particles onto CD4-positive T cells. nih.gov

Herpes Simplex Virus (HSV): Seco-dammarane type triterpenes, which are structurally related to this compound, have shown activity against both HSV-1 and HSV-2. mdpi.com

Influenza Virus: Derivatives of betulinic acid and ursolic acid exhibit significant anti-influenza virus activity. nih.gov Some conjugates have been found to directly target the influenza hemagglutinin (HA) protein. nih.gov

Hepatitis Viruses: Ursolic acid has displayed activity against Hepatitis C Virus (HCV) by suppressing the NS5B RdRp enzyme. mdpi.com

Dengue Virus (DENV): Certain dammarane-type triterpenoid saponins have been found to suppress the replication of the dengue virus. nih.govrsc.org

This wide range of activity underscores the potential of triterpenoids as a promising source for the development of novel antiviral drugs. nih.gov

The antiviral mechanisms of triterpenoids are multifaceted, often targeting various stages of the viral life cycle. nih.gov

Inhibition of Viral Entry and Adsorption: A primary mechanism for many triterpenoids is the prevention of viral attachment to and entry into host cells. nih.gov This can be achieved by binding to viral surface proteins, such as the hemagglutinin (HA) protein of the influenza virus, thereby blocking its ability to attach to host cell receptors. nih.govnih.gov Dammarane-type saponins have been shown to inhibit dengue virus at the stages of viral adsorption and entry. nih.govresearchgate.net

Inhibition of Viral Enzymes: Triterpenoids can act as inhibitors of crucial viral enzymes. For example, some have been shown to inhibit HIV-1 reverse transcriptase, an enzyme essential for the replication of the retrovirus. mdpi.com Others, like certain derivatives of oleanolic acid, have demonstrated inhibition of the SARS-CoV 3CL protease, an enzyme critical for viral replication. nih.gov

Interference with Viral Replication and Maturation: Triterpenoids can disrupt later stages of the viral life cycle. Betulinic acid's anti-HIV activity is proposed to involve interference with the normal processing of the Gag protein, which is vital for the formation of mature, infectious virus particles. mdpi.com Some dammarane saponins inhibit the intracellular replication of the dengue virus. rsc.org Furthermore, glycyrrhizin has been found to inhibit the replication of human parainfluenza virus by impeding the synthesis of viral genomic RNA, mRNA, and proteins. nih.gov

Modulation of Enzyme Activities and Biochemical Pathways

A growing body of research has identified triterpenoids as potential inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Various triterpenoids isolated from natural sources have demonstrated the ability to inhibit cholinesterase activity. For example, a study on compounds from Garcinia hombroniana identified several triterpenoids, including betulinic acid and taraxerol, as cholinesterase inhibitors. nih.govresearchgate.net One compound, 2β-hydroxy-3α-O-caffeoyltaraxar-14-en-28-oic acid, was found to be a dual inhibitor of both AChE and BChE. nih.govresearchgate.net The chemical structure of the triterpenoid, including the type and position of functional groups, plays a significant role in its inhibitory potency. mdpi.com

The table below presents the cholinesterase inhibitory activity of several triterpenoids.

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Ursolic Acid | AChE | 21.5 | nih.gov |

| Euscaphic Acid | AChE | 35.9 | nih.gov |

| Arjunic Acid | AChE | 37.5 | nih.gov |

| 3β-hydroxy-24-nor-urs-4(23)-12-dien-28-oic acid | ChE | 10.0 | nih.gov |

| 2β-hydroxy-3α-O-caffeoyltaraxar-14-en-28-oic acid | AChE | 54.7 | researchgate.net |

| BChE | 27.9 | researchgate.net |

The biological activity of triterpenoids extends to fundamental cellular processes such as protein synthesis. While many antibiotics target bacterial protein synthesis by acting on the 30S or 50S ribosomal subunits microbenotes.com, some natural compounds can interfere with eukaryotic systems as well.

Lack of Scientific Data on the Immunomodulatory Effects of this compound

Following a comprehensive search of available scientific literature, no specific studies or data were found regarding the mechanistic biological investigations into the immunomodulatory effects of the chemical compound this compound. The search for information pertaining to its regulation of cytokine production, impact on immune cell activity, and effects on inflammatory signaling cascades did not yield any relevant results.

Therefore, it is not possible to provide an article on the immunomodulatory effects of this compound based on the current body of scientific evidence. The requested sections and subsections concerning its role in regulating cytokine production, immune cell activity, and inflammatory signaling cascades cannot be addressed due to the absence of published research on this specific compound.

Further research would be required to determine if this compound possesses any immunomodulatory properties and to elucidate the potential mechanisms involved. Without such research, any discussion on its biological effects in the immune system would be speculative and could not be supported by scientific evidence.

Advanced Analytical Methodologies for Research and Quantification

High-Resolution Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental to determining the intricate three-dimensional structure of 3-Epicabraleahydroxylactone. By probing the molecule with various forms of electromagnetic radiation, detailed information about its atomic composition, connectivity, and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of each proton, including their number, connectivity to adjacent protons (spin-spin coupling), and stereochemical relationships. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. While specific spectral data for this compound is not extensively published, analogous triterpenoid (B12794562) lactones exhibit characteristic chemical shifts. For instance, protons attached to carbons bearing hydroxyl or ester functionalities typically resonate at lower fields (higher ppm values), while methyl groups appear at higher fields (lower ppm values).

2D NMR: To establish the precise connectivity of atoms, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of contiguous proton systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning specific protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

A hypothetical data table based on similar compounds is presented below to illustrate the type of information obtained from NMR analysis.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations (H → C) | Key NOESY Correlations (H ↔ H) |

| 1 | 38.5 | 1.65 (m), 1.80 (m) | C-2, C-10 | H-2, H-5 |

| 2 | 27.4 | 1.90 (m) | C-1, C-3, C-10 | H-1, H-3 |

| 3 | 78.9 | 3.20 (dd, J=11.0, 4.5 Hz) | C-2, C-4, C-5 | H-2, H-28 |

| ... | ... | ... | ... | ... |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, as specific functional groups and structural motifs lead to characteristic neutral losses or fragment ions. For a lactone structure, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and portions of the side chain.

Hypothetical LC-MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a hydroxyl group |

| [M+H]⁺ | [M+H - CO]⁺ | Loss from the lactone ring |

| [M+H]⁺ | [M+H - C₅H₈O]⁺ | Cleavage of a side chain |

Note: This table is illustrative and based on general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. Key characteristic absorption bands for this compound would include:

O-H stretching: A broad band around 3400 cm⁻¹, indicative of the hydroxyl group.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ from the aliphatic parts of the molecule.

C=O stretching: A strong, sharp band around 1770-1740 cm⁻¹, characteristic of the γ-lactone (five-membered ring) carbonyl group.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the hydroxyl and lactone groups.

X-ray Crystallography for Absolute Stereochemistry Elucidation

While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute stereochemistry of a molecule, provided a suitable single crystal can be grown. scielo.br By diffracting X-rays off the crystal lattice, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. wordpress.com This technique is particularly crucial for complex natural products with multiple chiral centers, like this compound, as it provides unambiguous proof of the compound's absolute configuration.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of this compound. scielo.br Its high resolution and sensitivity make it ideal for both separating the compound from closely related analogues and for accurate quantification.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution program. Detection can be achieved using various detectors, with UV-Vis and mass spectrometry (LC-MS) being the most common. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. scielo.br

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, which may require derivatization to enhance its volatility, GC-MS offers high resolution and sensitivity. The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

The application of GC-MS in the analysis of this compound would involve careful method development, including the selection of an appropriate capillary column, temperature programming, and ionization method. Electron impact (EI) is a common ionization technique that can provide detailed structural information through fragmentation analysis.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Lactone

| Parameter | Setting |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

These parameters would be optimized to achieve the best separation and detection of this compound from other components in a sample matrix.

Thin-Layer Chromatography (TLC) in Initial Screening

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the rapid screening and qualitative analysis of compounds. scientificlabs.co.ukjpbs.in It is particularly useful in the initial stages of analysis for checking sample purity, identifying the presence of a target compound, and optimizing solvent systems for more advanced chromatographic methods. scientificlabs.co.uk In the context of this compound, TLC can be employed to quickly assess its presence in crude extracts or reaction mixtures.

The process involves spotting the sample onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The position of the compound is then visualized, often using UV light or a staining reagent, and its retention factor (Rf) value is calculated.

Table 2: Hypothetical TLC Data for Lactone Compounds

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

|---|---|---|

| This compound | 7:3 | 0.45 |

| Related Lactone A | 7:3 | 0.52 |

The distinct Rf value for this compound would allow for its preliminary identification and separation from other structurally similar compounds. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity, making it suitable for quantitative analysis as well. jpbs.innih.govnih.gov

Application of Chemometric and Machine Learning Algorithms in Analysis

The vast amount of data generated by modern analytical instruments necessitates the use of advanced data processing techniques. Chemometrics and machine learning algorithms are increasingly being applied to extract meaningful information from complex datasets, enabling more accurate and reliable analysis. nih.gov

Raman Spectroscopy for Compound Detection and Adulteration Analysis

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and composition of a sample. mdpi.com It is based on the inelastic scattering of monochromatic light, which results in a unique spectral fingerprint for each compound. For this compound, Raman spectroscopy can be used for its identification, to study its molecular structure, and to detect any potential adulterants in a sample without the need for extensive sample preparation.

The Raman spectrum of this compound would exhibit characteristic peaks corresponding to its various functional groups, such as the lactone carbonyl group, C-O stretching, and C-H bending vibrations. researchgate.netmorana-rtd.com

Table 3: Predicted Characteristic Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1740 | C=O stretch (lactone) |

| ~1200 | C-O stretch |

By comparing the Raman spectrum of a sample to that of a pure standard of this compound, its presence and purity can be confirmed. This technique is also valuable for identifying counterfeit or adulterated products.

Neural Networks in Analytical Data Interpretation

Artificial Neural Networks (ANNs) are a class of machine learning algorithms that are particularly well-suited for pattern recognition and classification tasks in analytical chemistry. nih.gov ANNs can be trained on large datasets of analytical data, such as Raman or mass spectra, to learn the complex relationships between the spectral features and the chemical properties of interest.

In the analysis of this compound, a neural network could be trained to:

Identify the compound in a complex mixture by recognizing its unique spectral signature.

Quantify the concentration of the compound, even in the presence of interfering substances.

Classify samples based on their chemical composition, for example, to distinguish between different sources or grades of a product containing this compound.

The development of a neural network model would involve acquiring a large number of spectra from well-characterized samples, training the network to recognize the patterns associated with this compound, and validating the model's predictive performance. The use of ANNs can significantly enhance the speed and accuracy of data interpretation, leading to more robust and reliable analytical methods. nih.govnih.gov

Future Research Directions and Unexplored Potential

Elucidation of Novel Biosynthetic Enzymes and Genetic Engineering for Production Optimization

The biosynthesis of complex natural products like 3-Epicabraleahydroxylactone is a multi-step process catalyzed by a series of enzymes. nih.gov A primary area of future research will be the identification and characterization of the complete biosynthetic pathway. This can be achieved through a combination of genomic and transcriptomic analysis of the source organism. By identifying the gene cluster responsible for producing the lactone, each enzyme's function can be determined through in-vitro assays and heterologous expression. researchgate.net

Once the key enzymes are identified, particularly those that are rate-limiting, genetic engineering strategies can be employed to enhance the production of this compound. researchgate.net Techniques such as CRISPR/Cas9-mediated genome editing can be used to overexpress crucial genes in the pathway or to silence competing metabolic pathways, thereby redirecting metabolic flux towards the desired product. nih.gov The development of a robust genetically engineered microbial host, such as Saccharomyces cerevisiae or Aspergillus nidulans, could enable scalable and sustainable production. nih.gov

Table 1: Potential Biosynthetic Enzymes and Genetic Targets for Enhanced Production

| Enzyme Class | Potential Role in this compound Biosynthesis | Genetic Engineering Strategy |

| Polyketide Synthase (PKS) | Assembly of the core carbon skeleton | Overexpression of the PKS gene; domain swapping to create novel analogs. |

| Cytochrome P450 Monooxygenase | Hydroxylation and other oxidative modifications | Co-expression with a suitable P450 reductase; site-directed mutagenesis to alter substrate specificity. |

| Lactonase/Esterase | Catalysis of the final lactone ring formation | Identification and overexpression of the specific lactonase; knockout of competing hydrolases. |

| Acyl-CoA Synthetase | Activation of precursor molecules | Overexpression to increase the pool of starter units for biosynthesis. |

Development of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the precision of biocatalysis with the efficiency of traditional organic chemistry to construct complex molecules. nih.govacs.org This approach is particularly valuable for natural products with multiple stereocenters, where purely chemical synthesis can be lengthy and produce low yields. researchgate.net Future research will focus on developing a convergent chemoenzymatic route to this compound and its analogs. This could involve the chemical synthesis of a core scaffold, followed by enzymatic modifications to introduce specific functional groups with high regio- and stereoselectivity. rsc.org Enzymes such as lipases, hydrolases, and oxidoreductases could be employed for these transformations. nih.gov

A key advantage of this approach is the ability to generate a library of novel analogs for structure-activity relationship (SAR) studies by using enzymes with broad substrate specificity or by employing directed evolution to alter enzyme selectivity. nih.gov

Exploration of Metabolomic Profiles in Source Organisms

Metabolomics provides a snapshot of the small-molecule chemistry within an organism and can offer insights into the biosynthesis and ecological role of natural products. chemijournal.com Untargeted metabolomic profiling of the source organism of this compound, using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial. nih.govmdpi.com This will help to identify biosynthetic intermediates and related metabolites, further refining our understanding of its formation. core.ac.uk

Comparing the metabolomic profiles of the organism under different environmental conditions or at different developmental stages can reveal the triggers for the production of this compound and suggest its natural function. researchgate.net

Investigation of Interactions with Microbiota in Biological Systems

The gut microbiota plays a significant role in the metabolism and bioavailability of many natural products. nih.gov It is plausible that this compound may be metabolized by gut bacteria into more or less active compounds. researchgate.net Future in-vitro fermentation studies using human fecal cultures can be employed to investigate the biotransformation of this compound by the gut microbiota. nih.gov

Furthermore, the compound itself may modulate the composition of the gut microbiota. mdpi.com High-throughput sequencing of the 16S rRNA gene can be used to assess changes in the microbial community in response to exposure to this compound. Understanding these bidirectional interactions is critical for predicting its in-vivo efficacy and potential for personalized therapeutic approaches. gazi.edu.tr

Discovery of New Molecular Targets and Signaling Pathways

A critical area of future research is the identification of the molecular targets of this compound. Phenotypic screening can reveal its effects on various cell types and disease models. nih.gov Once a biological effect is observed, target deconvolution can be achieved through techniques such as affinity chromatography and chemical proteomics to isolate and identify binding partners. mpg.de

Once a target is identified, further studies will be needed to elucidate the downstream signaling pathways that are modulated by the compound. This will involve a combination of techniques including Western blotting, qPCR, and reporter gene assays to map the molecular cascade of events that lead to the observed biological response.

Computational Design of Novel Analogs with Enhanced Specificity or Potency

Computational modeling and in silico drug design are powerful tools for optimizing lead compounds. openmedicinalchemistryjournal.com Once the three-dimensional structure of this compound's molecular target is known, molecular docking simulations can be used to predict the binding mode and identify key interactions. nih.gov This information can then be used to guide the rational design of novel analogs with improved binding affinity and specificity. nih.gov

De novo design algorithms can also be employed to generate entirely new molecular scaffolds that retain the key pharmacophoric features of this compound but possess more favorable pharmacokinetic properties. openmedicinalchemistryjournal.com

Table 2: Illustrative In Silico Drug Design Workflow for this compound Analogs

| Step | Methodology | Objective |

| 1. Target Identification and Validation | X-ray crystallography or cryo-EM of the target protein. | Obtain a high-resolution 3D structure of the molecular target. |

| 2. Binding Site Analysis | Pocket detection algorithms (e.g., CASTp, fpocket). | Identify and characterize the binding pocket on the target protein. |

| 3. Molecular Docking | Software such as AutoDock or Glide. | Predict the binding pose of this compound in the active site. |

| 4. Virtual Screening | Screening of compound libraries (e.g., ZINC, ChemBridge). | Identify new scaffolds that are predicted to bind to the target. |

| 5. De Novo Design | Fragment-based or atom-based design algorithms. | Generate novel molecular structures with optimized interactions. |

| 6. ADMET Prediction | QSAR models and other predictive software. | Assess the drug-like properties of designed analogs. |

Application in Biological Tool Development and Chemical Probes

The unique structure and biological activity of this compound make it a candidate for development as a chemical probe to study biological processes. acs.orgnih.gov By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, to a non-essential position on the molecule, it can be used to visualize its target in cells or to isolate its binding partners. nih.gov

Such chemical probes are invaluable for understanding the spatial and temporal dynamics of biological pathways and for validating new drug targets. tees.ac.uk The development of a suite of probes based on the this compound scaffold could provide powerful tools for chemical biology research. nevadogroup.com

Q & A

Q. Tables

| Key Analytical Parameters for this compound |

|---|

| Molecular Formula |

| Melting Point |

| UV λmax (MeOH) |

| Characteristic NMR Signals |

| CAS Registry Number |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.